(2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride
Overview
Description
(2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is known for its unique stereochemistry and potential applications in medicinal chemistry and organic synthesis. The compound is characterized by its specific molecular structure, which includes a methyl group, a methylaMino group, and a pentan-1-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-3-methylpentan-1-ol.
Reaction with Methylating Agents: The amino group is methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Continuous Monitoring: Continuous monitoring of reaction parameters such as temperature, pH, and reaction time to ensure consistency.
Purification Techniques: Employing purification techniques like crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted amines, ethers.
Scientific Research Applications
(2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Amino-3-methylpentan-1-ol: A closely related compound with similar structural features but lacking the methylaMino group.
(S)-(+)-Isoleucinol: Another chiral compound with a similar backbone but different functional groups.
Uniqueness
(2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-(methylamino)pentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-6(2)7(5-9)8-3/h6-9H,4-5H2,1-3H3/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMABCSLFCWFJQF-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260086 | |
Record name | (2S,3S)-3-Methyl-2-(methylamino)-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112150-28-4 | |
Record name | (2S,3S)-3-Methyl-2-(methylamino)-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112150-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3S)-3-Methyl-2-(methylamino)-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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